3,4-Bis(aminomethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(aminomethyl)phenol: is an organic compound characterized by the presence of two aminomethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(aminomethyl)phenol can be achieved through several methods. One common approach involves the Petasis borono-Mannich reaction, which utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic iron oxide nanoparticles as a catalyst . This method offers mild reaction conditions, excellent yields, and short reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl groups can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
3,4-Bis(aminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Bis(aminomethyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
2-Aminomethylphenol: Known for its saluretic properties and use in treating hypertension.
4-Aminomethylphenol: Utilized in the synthesis of pharmaceuticals and dyes.
3,5-Bis(aminomethyl)phenol: Another derivative with similar applications in medicinal chemistry and materials science.
Uniqueness: 3,4-Bis(aminomethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4-bis(aminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4-5,9-10H2 |
InChI Key |
UEUIVLWXCNBPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.